5-Iodocytosine

描述

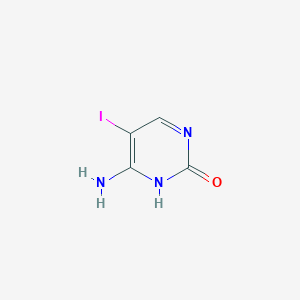

Structure

3D Structure

属性

IUPAC Name |

6-amino-5-iodo-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVWJVAMULFOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149947 | |

| Record name | 5-Iodocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-44-7 | |

| Record name | 6-Amino-5-iodo-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-iodo-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodocytosine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenation in Nucleobase Chemistry

In the landscape of medicinal chemistry and drug development, the strategic modification of nucleobases offers a powerful tool for modulating biological activity. The introduction of a halogen atom, such as iodine, into a nucleoside analog can profoundly alter its physicochemical properties, including its size, lipophilicity, and electronic distribution. This, in turn, can influence its interaction with biological targets, metabolic stability, and overall therapeutic potential. 5-Iodocytosine, a halogenated derivative of the pyrimidine nucleobase cytosine, stands as a pivotal building block in the synthesis of a diverse array of bioactive compounds. Its unique chemical characteristics make it a valuable precursor for antiviral and anticancer agents, as well as a versatile tool in fundamental biochemical research. This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and key applications of this compound, offering insights for its effective utilization in research and drug discovery endeavors.

Physicochemical Properties of this compound

The introduction of an iodine atom at the 5-position of the cytosine ring imparts distinct physicochemical properties that are central to its utility. A summary of these core properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄IN₃O | --INVALID-LINK--[1] |

| Molecular Weight | 237.00 g/mol | --INVALID-LINK--[2] |

| CAS Number | 1122-44-7 | --INVALID-LINK--[2] |

| Appearance | White to off-white or light yellow crystalline powder | --INVALID-LINK--[1] |

| Melting Point | ~285-290 °C | --INVALID-LINK--[1] |

| Solubility | Sparingly soluble in water; Soluble in formic acid (50 mg/mL) and other organic solvents like chloroform and dichloromethane. | --INVALID-LINK--, --INVALID-LINK--[1][2] |

| pKa (predicted) | 7.58 ± 0.10 | --INVALID-LINK--[3] |

| Stability | Stable at room temperature but can decompose under bright or ultraviolet light. It is stable under acidic conditions but susceptible to hydrolysis under alkaline conditions. | --INVALID-LINK--[1] |

Molecular and Electronic Structure

The chemical behavior and biological activity of this compound are intrinsically linked to its molecular and electronic structure. The presence of the bulky, electron-rich iodine atom at the C5 position of the pyrimidine ring introduces significant steric and electronic perturbations compared to the parent cytosine molecule.

Chemical Structure

The fundamental structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Tautomerism

Like cytosine, this compound can exist in different tautomeric forms, which can influence its hydrogen bonding patterns and, consequently, its interactions with biological macromolecules. The primary tautomers include the amino-oxo, amino-hydroxy, and imino-oxo forms. Computational studies on halogenated cytosine derivatives suggest that the relative stability of these tautomers is influenced by the nature of the halogen substituent and the surrounding environment (gas phase vs. solution)[4]. The amino-oxo form is generally the most stable in aqueous solution, which is the most biologically relevant environment.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the electrophilic iodination of cytosine. A variety of iodinating agents can be employed, with N-iodosuccinimide (NIS) being a widely used and effective reagent.

Experimental Protocol: Iodination of Cytosine using N-Iodosuccinimide (NIS)

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Cytosine

-

N-Iodosuccinimide (NIS)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve cytosine in anhydrous DMF.

-

Cool the solution in an ice bath with stirring.

-

To the cooled solution, add N-iodosuccinimide (NIS) portion-wise over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The iodine atom in this compound serves as a versatile synthetic handle, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is crucial for the construction of more complex nucleoside analogs with diverse functionalities.

Sonogashira Coupling

A prominent application of this compound in organic synthesis is its participation in the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction with terminal alkynes provides a powerful method for the introduction of alkyne moieties at the 5-position of the cytosine ring. These alkynyl-substituted cytosine derivatives are valuable intermediates for the synthesis of fluorescent probes and other modified nucleosides. For instance, 5-ethynyl-2'-deoxycytidine, a key compound for studying DNA dynamics, is synthesized from 5-iodo-2'-deoxycytidine via a Sonogashira coupling with trimethylsilylacetylene[5].

Caption: Schematic of the Sonogashira coupling of a this compound derivative.

Applications in Drug Development and Research

The unique properties of this compound and its derivatives have led to their widespread use in drug discovery and as tools in molecular biology.

Antiviral Agents

This compound is a key precursor in the synthesis of several nucleoside analogs with potent antiviral activity. A notable example is 1-β-D-arabinofuranosyl-5-iodocytosine (Ara-IC), which has demonstrated inhibitory effects against various DNA viruses, including herpes simplex virus[6]. The mechanism of action for many of these 5-iodo-nucleoside analogs involves their intracellular phosphorylation to the corresponding triphosphate. This triphosphate then acts as a competitive inhibitor of the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and the disruption of viral replication[7]. The bulky iodine atom can cause steric hindrance and interfere with proper base pairing, further contributing to the antiviral effect.

Anticancer Research

The principle of using halogenated nucleosides to disrupt DNA synthesis and repair is also a cornerstone of some anticancer therapies. While 5-fluorouracil is a more clinically established example, the incorporation of this compound into synthetic schemes allows for the generation of novel compounds with potential as anticancer agents. The rationale is similar to that for antiviral applications: the incorporation of the modified nucleobase into the DNA of rapidly dividing cancer cells can induce cell cycle arrest and apoptosis.

Research Tool in Molecular Biology

Beyond its therapeutic potential, this compound and its derivatives serve as invaluable research tools. The heavy iodine atom is useful in X-ray crystallography for solving the phase problem via single- or multi-wavelength anomalous dispersion (SAD/MAD) phasing. Furthermore, the ability to functionalize the 5-position through reactions like the Sonogashira coupling allows for the attachment of fluorescent dyes, biotin, or other reporter groups, enabling the study of DNA-protein interactions, DNA replication, and repair processes[5].

Conclusion

This compound is a molecule of significant strategic importance in the fields of medicinal chemistry, drug discovery, and molecular biology. Its unique physicochemical properties, conferred by the iodine atom at the 5-position, provide a versatile platform for the synthesis of a wide range of bioactive compounds. The ability to serve as a precursor for antiviral and potential anticancer agents, coupled with its utility as a research tool for elucidating complex biological processes, underscores the continued relevance and potential of this compound in advancing scientific knowledge and developing novel therapeutics. A thorough understanding of its chemical properties, structure, and reactivity is paramount for harnessing its full potential in these critical areas of research.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 7. rsc.org [rsc.org]

5-Iodocytosine: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications

This guide provides an in-depth exploration of 5-iodocytosine, a halogenated pyrimidine that has garnered significant interest in the fields of medicinal chemistry and molecular biology. From its initial discovery to modern synthetic protocols and diverse applications, this document serves as a technical resource for researchers, scientists, and professionals in drug development.

Introduction: The Dawn of Halogenated Pyrimidines

The mid-20th century marked a pivotal era in the quest for effective chemotherapeutic agents. A burgeoning understanding of nucleic acid metabolism as a cornerstone of cellular replication and viral propagation opened a new frontier for therapeutic intervention. The strategic modification of the fundamental building blocks of DNA and RNA, the nucleobases, emerged as a promising approach to disrupt these vital processes in pathological conditions.

Within this context, the halogenated pyrimidines, a class of synthetic nucleobase analogs, rose to prominence. The introduction of a halogen atom onto the pyrimidine ring structure offered a subtle yet profound alteration, capable of inducing significant changes in the molecule's physicochemical properties and biological activity. These modifications paved the way for the development of compounds that could act as antagonists in nucleic acid biosynthesis, ultimately leading to the creation of potent antiviral and anticancer agents. The foundational work on compounds like 5-iododeoxyuridine by pioneers such as William H. Prusoff demonstrated the immense therapeutic potential of this class of molecules, setting the stage for the exploration of other halogenated pyrimidines, including this compound.[1]

The Genesis of this compound: A Historical Perspective

While the exact moment of the first synthesis of this compound is not as prominently documented as some of its nucleoside counterparts, its origins are intrinsically linked to the broader investigation of halogenated pyrimidines in the 1950s. The systematic study of pyrimidines had been ongoing since the late 19th century, but the therapeutic potential of halogenated derivatives was a mid-20th-century revelation.[2] The early syntheses of such compounds were driven by the hypothesis that they could interfere with nucleic acid synthesis and function.

The Chemical Synthesis of this compound: A Practical Guide

The synthesis of this compound is most commonly achieved through the direct electrophilic iodination of cytosine. The C-5 position of the pyrimidine ring is susceptible to electrophilic attack, making it a prime target for halogenation.[2] Several methods have been developed, with the choice of iodinating agent being a key determinant of reaction efficiency and conditions.

Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a potent electrophilic iodinating agent that can be used for the direct iodination of cytosine. The reaction is typically carried out in an acidic medium to facilitate the electrophilic substitution.

Experimental Protocol: Synthesis of this compound via Iodine Monochloride

-

Dissolution: In a suitable reaction vessel, dissolve cytosine in a mixture of glacial acetic acid and water.

-

Addition of ICl: Slowly add a solution of iodine monochloride in glacial acetic acid to the cytosine solution with constant stirring. The reaction is exothermic, and the temperature should be monitored.

-

Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Precipitation: The product, this compound, will precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold water, followed by ethanol, and then dried under vacuum to yield the final product.

Table 1: Representative Reaction Parameters for ICl Iodination of Cytosine

| Parameter | Value |

| Starting Material | Cytosine |

| Iodinating Agent | Iodine Monochloride (ICl) |

| Solvent | Acetic Acid / Water |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Purification | Filtration and washing |

Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a milder and more selective iodinating agent compared to iodine monochloride. It is often used when the substrate is sensitive to harsh acidic conditions.

Experimental Protocol: Synthesis of this compound via N-Iodosuccinimide

-

Suspension: Suspend cytosine in a suitable organic solvent, such as dimethylformamide (DMF).

-

Addition of NIS: Add N-Iodosuccinimide to the suspension in portions with vigorous stirring.

-

Reaction: The reaction is typically carried out at room temperature or with gentle heating and monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is poured into water to precipitate the product.

-

Isolation and Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as water or ethanol-water mixtures.

Table 2: Representative Reaction Parameters for NIS Iodination of Cytosine

| Parameter | Value |

| Starting Material | Cytosine |

| Iodinating Agent | N-Iodosuccinimide (NIS) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature to 50°C |

| Reaction Time | 4-8 hours |

| Purification | Precipitation and Recrystallization |

Diagram 1: Synthetic Workflow for this compound

Caption: General synthetic routes to this compound from cytosine.

Physicochemical Properties and Analytical Characterization

This compound is a white to off-white crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 3.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄IN₃O | [4][5] |

| Molecular Weight | 237.00 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | >300 °C (decomposes) | - |

| Solubility | Sparingly soluble in water, soluble in DMSO and hot acidic solutions. | - |

| pKa | ~8.0 | - |

The structural integrity and purity of synthesized this compound are confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The ¹H NMR spectrum typically shows a characteristic singlet for the H6 proton, with its chemical shift influenced by the electron-withdrawing iodine atom at the C5 position. The amino protons appear as a broad singlet. In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring exhibit distinct resonances, with the C5 signal being significantly shifted downfield due to the direct attachment of the iodine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z 237. The fragmentation pattern can provide further structural information.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for its quantification in various matrices. A typical reversed-phase HPLC method would employ a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6][7] Detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance (around 280-290 nm).

Diagram 2: Analytical Workflow for this compound Characterization

Caption: Standard analytical workflow for the characterization of synthesized this compound.

Applications in Research and Drug Development

The biological activity of this compound is primarily realized when it is incorporated into a nucleoside, such as 5-iodo-2'-deoxycytidine (IdC). As a nucleoside analog, it can be phosphorylated within the cell to its triphosphate form and subsequently incorporated into nascent DNA chains during replication.

Antiviral Activity

The antiviral properties of this compound-containing nucleosides are attributed to their ability to be incorporated into viral DNA.[8] This incorporation can lead to several detrimental effects on the virus:

-

Inhibition of DNA Polymerase: The triphosphate form of the analog can act as a competitive inhibitor of the viral DNA polymerase, thereby halting DNA replication.

-

Chain Termination: If the nucleoside analog lacks a 3'-hydroxyl group, its incorporation will lead to the termination of the growing DNA chain.

-

Production of Faulty Viral Proteins: The presence of the iodinated base in the viral genome can lead to misreading during transcription, resulting in the synthesis of non-functional viral proteins.

Anticancer Potential

The anticancer activity of this compound derivatives is also linked to their interference with DNA synthesis. Cancer cells, characterized by their rapid proliferation, have a high demand for DNA precursors. By acting as an antimetabolite, this compound-containing nucleosides can be preferentially taken up and utilized by cancer cells. The incorporation of these analogs into the DNA of cancer cells can trigger cell cycle arrest and apoptosis.[9]

Furthermore, metabolites of some halogenated pyrimidines are known to inhibit thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine.[10][11][12] Inhibition of this enzyme depletes the cellular pool of thymidine triphosphate, a necessary component for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.

Diagram 3: Proposed Mechanism of Action of this compound Nucleosides

References

- 1. What is the mechanism of Idoxuridine? [synapse.patsnap.com]

- 2. 5-I dU Oligo Modifications from Gene Link [genelink.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. This compound [webbook.nist.gov]

- 5. This compound 1122-44-7 [sigmaaldrich.com]

- 6. Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

- 8. Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine; 5-iodo-2'-deoxycytidine; 5-iodo-5'-amino-2',5'-dideoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Mechanisms of Bioactive Compounds from Solanaceae: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Inhibition of thymidylate synthase in chemotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fulcrum of Innovation: 5-Iodocytosine as a Versatile Synthetic Intermediate in Medicinal Chemistry

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the C5-Position

In the landscape of medicinal chemistry, the strategic modification of nucleobases is a cornerstone of drug design, enabling the fine-tuning of pharmacological properties to enhance efficacy and selectivity. Among the pyrimidines, cytosine presents a scaffold ripe for functionalization. The C5-position, in particular, serves as a critical node for introducing a diverse array of chemical moieties without disrupting the essential Watson-Crick base pairing. Halogenated nucleobases, especially 5-iodocytosine, have emerged as exceptionally valuable intermediates in this endeavor.[1] The iodine atom, owing to its size and electronic properties, is not only a potent modulator of biological activity but, more importantly, a versatile chemical handle for the construction of complex molecular architectures through modern cross-coupling methodologies.[1] This guide provides an in-depth exploration of this compound, from its synthesis to its pivotal role in the generation of novel therapeutic candidates.

Synthesis of this compound: Establishing the Foundation

The introduction of an iodine atom at the C5-position of cytosine is a critical first step. This transformation is typically achieved through electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions is paramount to achieving high yields and purity, which are essential for downstream applications.

Mechanism of Electrophilic Iodination

The iodination of the electron-rich pyrimidine ring of cytosine proceeds via an electrophilic aromatic substitution mechanism. An electrophilic iodine species (I+) attacks the C5-position, which is activated by the amino group at C4 and the hydroxyl group at C2 (in the tautomeric lactam form). This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the this compound product. The efficacy of this process is highly dependent on the generation of a potent electrophilic iodine source.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound involves the use of N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF).[2]

Materials:

-

Cytosine

-

N-Iodosuccinimide (NIS)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Argon or Nitrogen gas

-

Deionized water

-

Phosphorus pentoxide (P2O5) for drying

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve cytosine (1.0 equivalent) and N-iodosuccinimide (1.1 equivalents) in anhydrous DMF.

-

Protect the reaction vessel from light by wrapping it in aluminum foil.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water to precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with deionized water to remove any residual DMF and unreacted starting materials.

-

Dry the product under vacuum in the presence of a desiccant such as phosphorus pentoxide.

This procedure typically affords this compound as a light tan solid in high yield (often >95%) and purity, suitable for use in subsequent reactions without further purification.[2]

An alternative, environmentally friendly approach involves a solvent-free mechanochemical method using solid iodine and silver nitrate (AgNO₃), which can achieve high yields in a shorter reaction time.[3][4]

The Power of Palladium: this compound in Cross-Coupling Reactions

The true synthetic utility of this compound lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions.[5][6] These reactions have revolutionized drug discovery by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6] The carbon-iodine bond at the C5-position is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] In the context of this compound, this reaction allows for the introduction of alkyne moieties, which are valuable for further functionalization via "click chemistry" or for their intrinsic biological activities.[8]

Causality in Experimental Choices:

-

Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand) and a copper(I) co-catalyst (typically CuI) is crucial.[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.[9]

-

Solvent: Anhydrous, deoxygenated solvents like DMF or THF are used to prevent side reactions and catalyst deactivation.

Materials:

-

5-Iodo-2'-deoxycytidine (or other protected this compound derivative)

-

Terminal alkyne (e.g., propargylamine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel, dissolve the 5-iodo-2'-deoxycytidine (1.0 equiv.) in anhydrous DMF under an inert atmosphere.

-

Add the terminal alkyne (1.5 equiv.), triethylamine (3.0 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.1 equiv.), and CuI (0.1 equiv.).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylcytidine derivative.

Suzuki-Miyaura Coupling: Forging Biaryl and Vinyl Linkages

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the organoboron reagents.[10] This reaction is instrumental in synthesizing C5-aryl or C5-vinyl cytosine derivatives, which are common motifs in antiviral and anticancer agents.[11]

Causality in Experimental Choices:

-

Palladium Catalyst and Ligand: A variety of palladium catalysts can be employed, often with specialized phosphine ligands (e.g., XPhos, SPhos) that enhance catalytic activity and stability.[12]

-

Base: A base is required to activate the boronic acid or ester for transmetalation. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and is often dependent on the specific substrates.[11][13]

-

Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water, which aids in the dissolution of the base and the boronic acid.[11]

Stille Coupling: A Robust and Versatile Method

The Stille coupling involves the reaction of an organostannane with an organic halide.[14][15] While the toxicity of tin reagents is a concern, the Stille reaction is highly reliable and tolerant of a wide range of functional groups, making it a valuable tool in complex molecule synthesis.[14][16]

Causality in Experimental Choices:

-

Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄, are typically used.[16]

-

Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) salts can accelerate the reaction rate.[17]

-

Solvent: Aprotic polar solvents like DMF, NMP, or THF are commonly employed.

Applications in Medicinal Chemistry: From Intermediate to Drug Candidate

The derivatives synthesized from this compound have found applications in various therapeutic areas, particularly as antiviral and anticancer agents.[18][19][20]

-

Antiviral Agents: Many antiviral nucleoside analogues function by inhibiting viral DNA or RNA polymerases.[18][19] Modification at the C5-position of cytosine can enhance the binding affinity of these analogues to viral enzymes or improve their pharmacokinetic properties. For example, 5-substituted 2'-deoxycytidines have shown significant anti-herpes simplex virus (HSV) activity.[21]

-

Anticancer Agents: The introduction of bulky or functional groups at the C5-position can lead to compounds that disrupt DNA replication in rapidly dividing cancer cells or inhibit enzymes crucial for tumor growth.[22][23]

-

Molecular Probes: The ability to introduce fluorescent tags, biotin, or other labels via cross-coupling reactions makes this compound an excellent starting point for the synthesis of molecular probes to study DNA-protein interactions and other cellular processes.

Comparative Data of Catalytic Systems

The choice of cross-coupling reaction and catalyst system depends on the specific substrate and desired product. The following table provides a general comparison of common palladium catalysts used in these transformations.

| Reaction | Catalyst System | Typical Coupling Partner | Advantages | Disadvantages |

| Sonogashira | Pd(PPh₃)₄ / CuI | Terminal Alkyne | Mild conditions, reliable for C(sp)-C(sp²) bonds. | Requires copper co-catalyst, sensitive to oxygen.[24] |

| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(OAc)₂/XPhos | Boronic Acid/Ester | Low toxicity of boron reagents, wide functional group tolerance.[11] | Base sensitivity, potential for deboronation. |

| Stille | Pd(PPh₃)₄ | Organostannane | High functional group tolerance, neutral reaction conditions.[15][16] | Toxicity of tin reagents and byproducts.[14] |

Conclusion: A Keystone Intermediate for Innovation

This compound is more than just a halogenated nucleobase; it is a versatile and powerful synthetic intermediate that has become a cornerstone of modern medicinal chemistry. Its straightforward synthesis and exceptional reactivity in palladium-catalyzed cross-coupling reactions provide a reliable platform for the creation of a vast array of C5-functionalized cytosine derivatives. For researchers and drug development professionals, mastering the chemistry of this compound opens the door to the rapid exploration of structure-activity relationships and the development of novel therapeutic agents with enhanced potency and specificity. As catalytic methodologies continue to evolve, the strategic importance of this compound as a fulcrum for innovation in drug discovery is set to endure.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1122-44-7 [chemicalbook.com]

- 3. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleic acid related compounds. 40. Synthesis and biological activities of 5-alkynyluracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

- 15. Stille Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.manchester.ac.uk [research.manchester.ac.uk]

- 21. quod.lib.umich.edu [quod.lib.umich.edu]

- 22. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sonogashira Coupling [organic-chemistry.org]

5-Iodocytosine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 5-Iodocytosine, a halogenated derivative of the nucleobase cytosine. We will delve into its fundamental properties, synthesis, and multifaceted applications in contemporary research and pharmaceutical development. This document is intended to serve as a valuable resource for scientists and researchers, offering both foundational knowledge and practical insights.

Core Properties of this compound

This compound is a modified pyrimidine that has garnered significant interest in various scientific fields. Its unique properties, stemming from the introduction of an iodine atom at the 5th position of the cytosine ring, make it a valuable tool in molecular biology, crystallography, and medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 1122-44-7 | [1][2] |

| Molecular Formula | C₄H₄IN₃O | [1][2] |

| Molecular Weight | 237.00 g/mol | |

| Appearance | White to off-white or light yellow crystalline powder | [3][4] |

| Melting Point | ~285-290°C | [3] |

| Solubility | Soluble in formic acid (50 mg/mL) | |

| Storage Temperature | -20°C |

Synthesis of this compound

The primary method for synthesizing this compound involves the direct halogenation of cytosine. This electrophilic substitution reaction targets the electron-rich C5 position of the pyrimidine ring.

A commonly employed method is the reaction of cytosine with an iodinating agent in a suitable solvent system. One such approach involves the use of iodinated sulfoxide.[3] The causality behind this choice of reactants lies in the ability of the iodinating agent to generate an electrophilic iodine species that readily attacks the cytosine ring. The reaction is typically carried out under controlled temperature and pH to ensure specificity and maximize yield.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound is broad, with significant applications in structural biology, medicinal chemistry, and as a synthetic intermediate.

Structural Biology and X-ray Crystallography

The presence of the heavy iodine atom makes this compound a powerful tool in X-ray crystallography for solving the phase problem. When incorporated into nucleic acids, the anomalous scattering from the iodine atom can be used in techniques like Single Anomalous Dispersion (SAD) to determine the three-dimensional structure of DNA and RNA molecules and their complexes with proteins. This has been instrumental in elucidating the architecture of various biological macromolecules.

Medicinal Chemistry and Drug Development

This compound and its derivatives have been investigated for their potential therapeutic properties, particularly as antiviral agents.[4] The rationale behind this is that the modified nucleobase can be incorporated into the viral genome during replication, leading to mutations and inhibition of viral propagation.

For instance, 1-β-D-Arabinofuranosyl-5-iodocytosine (ara-IC) has demonstrated inhibitory effects against several DNA viruses, including herpes viruses.[5][6] Studies have shown that its antiviral activity is comparable to that of other nucleoside analogs like 5-iodo-2′-deoxyuridine (IUDR).[5][6] Furthermore, 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC) has been identified as a selective agent against human cytomegalovirus.[7][8]

Caption: Proposed mechanism of antiviral action for this compound derivatives.

Synthetic Intermediate

This compound serves as a versatile precursor for the synthesis of other modified nucleobases. The iodine atom can be readily substituted through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the C5 position. This has been utilized in the synthesis of molecules like pyrrolocytosine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

GHS Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[9]

-

Skin Protection: Handle with gloves and wear appropriate protective clothing.[9]

-

Respiratory Protection: Use a dust mask type N95 (US) or equivalent.

Storage and Handling:

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[3][9]

-

Keep in a dark place, as it can decompose under bright or ultraviolet light.[3]

-

Avoid formation of dust and aerosols.[9]

Experimental Protocol: A Guideline for Use

The following is a generalized protocol for the use of this compound as a starting material in a synthetic reaction. This should be adapted based on the specific reaction being performed.

Objective: To use this compound as a precursor in a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Coupling partner (e.g., a boronic acid)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., DMF or dioxane)

-

Reaction flask, condenser, and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation: Dry all glassware in an oven and allow to cool under an inert atmosphere.

-

Reaction Setup: To the reaction flask, add this compound, the coupling partner, the base, and the palladium catalyst.

-

Solvent Addition: Add the anhydrous solvent to the reaction flask via a syringe.

-

Inert Atmosphere: Purge the reaction flask with an inert gas for several minutes.

-

Reaction: Heat the reaction mixture to the desired temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst and any inorganic salts.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired modified nucleobase.

This protocol is a self-validating system in that the progress and outcome are continually monitored (Step 5) and the final product is purified to a high standard (Step 7), ensuring the integrity of the experimental results.

References

- 1. This compound [webbook.nist.gov]

- 2. 6-Amino-5-iodo-2(1H)-pyrimidinone | C4H4IN3O | CID 14281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1122-44-7 Name: this compound [xixisys.com]

The Genesis of a Halogenated Pyrimidine: An In-depth Technical Guide to the Early Research and Literature of 5-Iodocytosine

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the foundational research surrounding 5-Iodocytosine, a molecule that emerged from the mid-20th century's surge in nucleoside chemistry. We will explore its initial synthesis, physicochemical characterization, and the early investigations into its biological activities that paved the way for its use in various scientific domains. This document is structured to provide not just a historical overview, but also a practical understanding of the scientific reasoning and experimental designs that defined the early exploration of this important cytosine analog.

The Dawn of Halogenated Pyrimidines: Synthesis and Physicochemical Properties

The story of this compound is intrinsically linked to the broader effort to synthesize and understand halogenated pyrimidines. These efforts were driven by the hypothesis that incorporating a bulky, electronegative halogen atom at the 5-position of the pyrimidine ring could significantly alter the molecule's biological properties.

Early Synthetic Approaches

While a definitive "first" synthesis of this compound is not prominently documented in readily available literature, early methods for the halogenation of pyrimidines provide a clear pathway to its creation. One of the earliest and most straightforward methods involved the direct iodination of cytosine.

Conceptual Workflow for Early this compound Synthesis:

Caption: Early synthesis of this compound.

Detailed Experimental Protocol: Iodination of Cytosine (Hypothetical Reconstruction based on early methods)

-

Preparation of Reagents:

-

Dissolve cytosine in a suitable acidic solvent, such as glacial acetic acid or nitric acid. The acid serves to protonate the cytosine, making the pyrimidine ring more susceptible to electrophilic attack.

-

Prepare a solution of the iodinating agent. A common early choice was iodine monochloride (ICl) in a compatible solvent, or elemental iodine (I₂).

-

-

Reaction:

-

Combine the cytosine solution with the iodinating agent in a sealed reaction vessel.

-

Heat the mixture for a defined period. The temperature and reaction time would have been determined empirically to optimize the yield of the mono-iodinated product while minimizing side reactions.

-

-

Work-up and Isolation:

-

After cooling, the reaction mixture is carefully neutralized with a base, such as ammonium hydroxide or sodium hydroxide, to precipitate the product.

-

The crude this compound is collected by filtration.

-

Purification is achieved through recrystallization from a suitable solvent, likely water or an alcohol-water mixture.

-

Causality Behind Experimental Choices:

-

Acidic Conditions: The use of an acidic medium was crucial. Protonation of the cytosine ring enhances the electrophilic character of the C-5 position, facilitating the attack by the iodinating agent.

-

Choice of Iodinating Agent: Iodine monochloride was often preferred over elemental iodine due to its greater polarity and reactivity, leading to more efficient iodination.

Physicochemical Characterization

Once synthesized, the identity and purity of this compound were established using the analytical techniques of the era.

| Property | Early Observations and Significance |

| Molecular Formula | C₄H₄IN₃O[1][2][3] |

| Molecular Weight | Approximately 237.00 g/mol [1] |

| Appearance | A crystalline solid. |

| Solubility | Sparingly soluble in water, with increased solubility in acidic or basic solutions. |

| UV-Visible Spectroscopy | Early UV-Vis spectra would have been critical for confirming the pyrimidine ring structure and observing shifts in the absorption maximum upon iodination. The spectra are pH-dependent due to the protonation and deprotonation of the ring nitrogens and the amino group. |

| Infrared Spectroscopy | IR spectroscopy would have been used to identify characteristic functional groups, such as the N-H stretches of the amino group and the C=O stretch of the pyrimidine ring. |

| Crystal Structure | Later, X-ray crystallography provided definitive proof of the structure, showing the planar nature of the pyrimidine ring and the bond lengths and angles, confirming the position of the iodine atom. |

Early Biological Investigations: A Tool and a Therapeutic Candidate

The synthesis of this compound and its nucleoside derivatives opened the door to exploring their potential in biological systems. Early research focused on two primary areas: antiviral activity and radiosensitization in cancer therapy.

Antiviral Properties: A New Frontier

The pioneering work of William H. Prusoff with the related compound, 5-iodo-2'-deoxyuridine (IUDR), which was the first licensed antiviral drug, set the stage for investigating other halogenated pyrimidines. While much of the early focus was on IUDR, the antiviral potential of this compound derivatives was also explored.

A key early study demonstrated that 1-β-D-arabinofuranosyl-5-iodocytosine (a nucleoside of this compound) was a potent inhibitor of several DNA viruses.[4] This research highlighted the importance of the nucleoside form for antiviral activity, as the free base would not be as readily incorporated into viral DNA.

Mechanism of Antiviral Action (Hypothesized in early studies):

References

- 1. 6-Amino-5-iodo-2(1H)-pyrimidinone | C4H4IN3O | CID 14281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Power of the Heavy Atom: 5-Iodocytosine as a Versatile Tool in Modern Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, one appreciates tools that offer not just a solution, but a spectrum of possibilities. 5-Iodocytosine (5-IC) is one such molecule. Far more than a simple modified nucleobase, it is a multifaceted instrument for elucidating biological structure, probing molecular interactions, and advancing therapeutic strategies. The strategic replacement of the hydrogen atom at the 5th position of the pyrimidine ring with a large, electron-rich iodine atom bestows unique physicochemical properties that researchers can exploit with precision.

This guide moves beyond a mere recitation of facts to provide a foundational understanding of why and how this compound is deployed in the laboratory. We will explore its core properties, the rationale behind its incorporation into nucleic acids, and its pivotal applications in structural biology, molecular diagnostics, and drug discovery, complete with field-tested protocols and mechanistic insights.

Section 1: Core Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is critical to appreciating its utility. The iodine atom significantly alters the size, weight, and electronic character of the cytosine base without disrupting its Watson-Crick base-pairing capabilities with guanine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₄H₄IN₃O | [1][2] |

| Molecular Weight | 237.00 g/mol | [1][3][4] |

| CAS Number | 1122-44-7 | [1][2][3] |

| Appearance | Off-white to light yellow crystalline powder | [5][6] |

| Melting Point | ~285-290°C (decomposes) | [5] |

| Solubility | Soluble in formic acid (50 mg/mL); insoluble in water | [1][3][5] |

| Storage Temperature | -20°C | [1][3] |

| Key Characteristic | Contains a heavy, electron-dense iodine atom |[7] |

These properties, particularly the high molecular weight and the presence of the iodine atom, are the bedrock of its most powerful applications.

Section 2: Synthesis and Site-Specific Incorporation into Nucleic Acids

The true power of this compound is realized when it is incorporated into a DNA or RNA oligonucleotide. This is almost universally achieved via automated solid-phase phosphoramidite chemistry, a cyclical process that builds an oligonucleotide sequence one nucleotide at a time in the 3' to 5' direction.[8][9]

The process begins with the chemical synthesis of a this compound phosphoramidite monomer. This involves protecting the exocyclic amine and the 5'-hydroxyl group (typically with a dimethoxytrityl, or DMT, group) of the 5-iododeoxycytidine nucleoside, followed by phosphitylation of the 3'-hydroxyl group.[8] This modified monomer can then be used in a standard DNA synthesizer.

The Phosphoramidite Synthesis Cycle

The incorporation of this compound, or any nucleotide, follows a four-step cycle. This cycle is repeated for each nucleotide added to the growing chain, which is anchored to a solid support.[9][]

-

Detritylation: The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group.[9]

-

Coupling: The this compound phosphoramidite monomer is activated by a weak acid, such as tetrazole, and reacts with the free 5'-hydroxyl group of the growing chain.[9][11] This forms a phosphite triester linkage. This step is performed under anhydrous conditions to prevent the reaction from being quenched by water.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in truncated sequences, they are permanently blocked or "capped," typically through acetylation.[]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent like iodine in the presence of water.[9][] This stabilizes the nucleic acid backbone for the next cycle.

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed, typically with ammonia.[12] Care must be taken during deprotection, as performing it at elevated temperatures (e.g., 60°C) can lead to the formation of 5-aminocytosine as a side product.[12]

Section 3: Applications in Structural Biology

The heavy iodine atom is the key feature that makes this compound an indispensable tool for determining the three-dimensional structures of nucleic acids and their complexes.

X-ray Crystallography

In X-ray crystallography, determining the structure of a molecule requires solving the "phase problem." The diffraction pattern provides the intensities of the X-ray waves, but not their phases. The heavy iodine atom in this compound is a powerful anomalous scatterer.[7][13] Its large number of electrons causes a measurable difference in the scattering of X-rays at specific wavelengths, a phenomenon known as single-wavelength anomalous dispersion (SAD). By measuring these differences, researchers can calculate the initial phases, unlock the electron density map, and ultimately determine the high-resolution structure of the DNA or RNA molecule.[7][14]

Caption: Workflow for using this compound to solve crystal structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the large iodine atom serves as a sensitive local probe.[15] While the iodine nucleus (¹²⁷I) itself is generally not observed in high-resolution NMR due to its quadrupolar nature and resulting very broad signals, its presence significantly impacts the local chemical environment.[16] This perturbation can be observed in the signals of neighboring protons and carbons, providing valuable distance and conformational restraints. These are crucial for refining the solution structure of nucleic acids and studying their dynamic properties.[15][17]

Section 4: Applications in Molecular Biology and Drug Development

Beyond structural studies, this compound provides unique functionality for probing molecular interactions and for therapeutic applications.

Photochemical Cross-Linking

This compound is photolabile, meaning it can be chemically activated by UV light.[7] Upon irradiation, the carbon-iodine bond can break, generating a highly reactive radical. This radical can then form a covalent bond with a closely associated molecule, such as a DNA-binding protein. This "zero-distance" cross-linking is a powerful method for mapping the precise interaction sites between nucleic acids and proteins, providing invaluable information for understanding gene regulation and enzyme mechanisms.[3][7]

Photosensitization and Photodynamic Therapy (PDT)

A photosensitizer is a molecule that, upon absorbing light, can transfer that energy to surrounding molecules, particularly oxygen, to generate reactive oxygen species (ROS) like singlet oxygen.[18][19] These ROS are highly cytotoxic and can be used to kill cells in a targeted manner. This compound and other halogenated nucleosides can act as photosensitizers.[7][20] When incorporated into the DNA of a target cell (e.g., a cancer cell), subsequent irradiation with light of an appropriate wavelength can trigger localized cell death.[18][21] This approach offers high spatial and temporal control, minimizing damage to surrounding healthy tissue. Improving the cellular uptake of photosensitizers is a key area of research to enhance PDT efficacy.[22][23][24]

Caption: Simplified mechanism of this compound as a photosensitizer.

Probing Epigenetic Mechanisms

Epigenetic modifications to cytosine, such as 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC), are central to gene regulation.[25][26][27] While this compound is not a natural modification, it serves as a valuable analogue for studying the enzymes that write, read, and erase these epigenetic marks.[28][29] For example, it can be used to probe the active site of DNA methyltransferases or TET enzymes to understand how they recognize and modify their cytosine substrates.[30]

Section 5: Detailed Experimental Protocols

The following protocols provide a framework for the practical application of this compound.

Protocol 1: Automated Synthesis of a this compound-Containing Oligonucleotide

This protocol outlines the general steps for using an automated DNA synthesizer. Specific parameters must be optimized for the instrument in use.

-

Preparation:

-

Obtain high-quality, anhydrous this compound phosphoramidite monomer and standard A, G, and T phosphoramidites.

-

Ensure all reagents (activator, capping reagents, oxidizer, deblocking agent) are fresh and anhydrous.[11]

-

Install the appropriate solid support column (e.g., CPG) with the first nucleoside of your sequence.

-

Program the desired DNA sequence into the synthesizer, specifying the position for this compound incorporation.

-

-

Synthesis Cycle (Automated):

-

The synthesizer will automatically execute the four-step phosphoramidite cycle for each nucleotide.[9][]

-

Detritylation: Removal of the 5'-DMT group with trichloroacetic acid.

-

Coupling: Delivery of the activated this compound phosphoramidite and activator (e.g., ETT) to the column. A slightly longer coupling time may be beneficial for modified bases.

-

Capping: Acetylation of unreacted chains using Cap A (acetic anhydride) and Cap B (N-methylimidazole).

-

Oxidation: Oxidation of the phosphite to a phosphate triester using an iodine/water/pyridine solution.

-

The cycle repeats until the full-length sequence is synthesized.

-

-

Cleavage and Deprotection:

-

Remove the column from the synthesizer.

-

Pass concentrated ammonium hydroxide through the column to cleave the oligonucleotide from the solid support.

-

Collect the solution in a sealed vial.

-

Heat the vial at room temperature for 12-16 hours (or as recommended by the phosphoramidite supplier) to remove the base-protecting groups.[12] Note: Avoid high temperatures to prevent side reactions.[12]

-

-

Purification and Verification:

-

Dry the ammoniacal solution using a vacuum concentrator.

-

Resuspend the crude oligonucleotide pellet in sterile water.

-

Purify the full-length product using HPLC or polyacrylamide gel electrophoresis (PAGE).

-

Verify the identity and purity of the final product using mass spectrometry (e.g., ESI-MS).

-

Protocol 2: UV Cross-Linking of a this compound DNA Probe to a Binding Protein

This protocol provides a general workflow for identifying direct protein-DNA interactions.

-

Binding Reaction:

-

Synthesize and purify a DNA probe containing this compound at a suspected interaction site. The probe can be end-labeled with ³²P for detection.

-

In a microcentrifuge tube, combine the labeled DNA probe (e.g., 1-5 nM) with the purified protein or cell extract of interest in a suitable binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT).

-

Incubate the reaction on ice for 20-30 minutes to allow the DNA-protein complex to form.

-

-

UV Irradiation:

-

Place the open tubes on ice directly under a UV light source (e.g., a Stratalinker).

-

Irradiate the samples with UV light (typically 254 nm) for 5-30 minutes. The optimal time and energy must be determined empirically.

-

-

Analysis:

-

Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes to denature the proteins.

-

Separate the reaction products by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Dry the gel and visualize the radiolabeled, cross-linked complexes by autoradiography. A band corresponding to the molecular weight of the protein plus the DNA probe indicates a successful cross-link.

-

Section 6: Conclusion and Future Perspectives

This compound is a testament to how a subtle atomic substitution can create a powerful and versatile research tool. Its utility spans the foundational work of structural biology to the applied science of drug development. From solving crystal structures to mapping protein binding sites and enabling targeted therapies, its applications are both broad and impactful.

Future developments will likely focus on expanding the repertoire of chemical reactions that can be performed on the iodine atom, further enhancing its utility as a molecular handle. As our understanding of the intricate dance between proteins and nucleic acids deepens, tools like this compound will remain at the forefront, enabling researchers to see, probe, and manipulate the very machinery of life.

References

- 1. This compound 1122-44-7 [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound 1122-44-7 [sigmaaldrich.com]

- 4. 6-Amino-5-iodo-2(1H)-pyrimidinone | C4H4IN3O | CID 14281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. glenresearch.com [glenresearch.com]

- 8. atdbio.com [atdbio.com]

- 9. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mybiosource.com [mybiosource.com]

- 14. X-ray crystallography and NMR show that 5-formylcytosine does not change the global structure of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biophysical Study of the Structure, Dynamics, and Function of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (127I) Iodine NMR [chem.ch.huji.ac.il]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural Photosensitizers in Antimicrobial Photodynamic Therapy | MDPI [mdpi.com]

- 20. Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation | MDPI [mdpi.com]

- 22. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]

- 23. Conjugation of a photosensitizer to an oligoarginine-based cell-penetrating peptide increases the efficacy of photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Na+/I- symporter mediates active iodide uptake in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Scientists have demonstrated a new technique that will transform epigenetics research | news.myScience / news / news 2012 [myscience.uk]

- 26. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 28. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 29. Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Using NMR to Monitor TET-Dependent Methylcytosine Dioxygenase Activity and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Elucidation of 5-Iodocytosine: A Guide to Stability, Reactivity, and Therapeutic Potential

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodocytosine (5-IC), a halogenated derivative of the DNA base cytosine, stands as a molecule of significant interest in medicinal chemistry, primarily for its role as a potential radiosensitizer in cancer therapy. Its efficacy is intrinsically linked to its molecular stability, electronic structure, and reactivity, particularly its decomposition pathways upon interaction with ionizing radiation. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate this compound. We delve into the quantum mechanical underpinnings of its tautomeric stability, the dynamics of its reactivity driven by electron attachment, and the computational workflows that enable the rational design of next-generation therapeutic agents. This document serves as a resource for researchers and drug development professionals, offering both foundational knowledge and practical, field-proven protocols for the computational analysis of 5-IC and its analogs.

The Rationale for Theoretical Investigation of this compound

Halogenated pyrimidines, including this compound and the more extensively studied 5-iododeoxyuridine (IUdR), have been investigated for decades as nonhypoxic cell radiosensitizers.[1] The central premise of their therapeutic action is their structural similarity to natural DNA bases, allowing for their incorporation into the DNA of rapidly proliferating cancer cells. Once integrated, these modified bases act as focal points for radiation-induced damage, enhancing the cell-killing effect of radiotherapy. The mechanism of this radiosensitization is not merely structural; it is a complex electronic and chemical process that begins with the interaction of radiation with cellular matter.[2]

High-energy radiation generates a cascade of secondary low-energy electrons.[3][4] The halogenated base, specifically the carbon-iodine bond in 5-IC, possesses a large cross-section for capturing these electrons.[5][6] This event, known as dissociative electron attachment (DEA), is the critical initiating step in the radiosensitization cascade.[7] Theoretical studies are paramount in this field because they allow us to probe these ultrafast electronic events and chemical reactions at an atomic level of detail—a scale often inaccessible to direct experimental measurement. By employing quantum mechanical calculations, we can predict the most stable forms of the molecule, map its reaction pathways, and understand the electronic properties that govern its sensitizing capabilities. This knowledge is crucial for optimizing therapeutic strategies and for the rational design of more potent and selective radiosensitizing drugs.[8]

Fundamental Molecular Properties of this compound

A thorough understanding of 5-IC's intrinsic properties is the foundation upon which all reactivity studies are built. Computational chemistry provides powerful tools to dissect these characteristics.

Molecular Structure and Tautomeric Stability

Like cytosine, this compound can exist in several tautomeric forms, which differ in the location of hydrogen atoms.[9] The equilibrium between these tautomers is highly sensitive to the environment (gas phase vs. solvent) and has profound implications for its base-pairing fidelity and reactivity. The primary tautomers include the canonical amino-oxo form and various amino-hydroxy (enol) and imino-oxo (imino) forms.[10]

Density Functional Theory (DFT) calculations are a cornerstone for evaluating the relative stabilities of these tautomers.[11] Studies on cytosine and its 5-halo-derivatives have shown that while different forms can coexist, their relative energies dictate their population at equilibrium.[9] For instance, in the gas phase, certain enol forms may be energetically competitive, but in an aqueous solution, the canonical amino-oxo form is typically dominant due to favorable interactions with water molecules.[12] Understanding this equilibrium is critical, as the different tautomers exhibit distinct electronic properties and reactivity profiles.

Table 1: Calculated Relative Stabilities of 5-Halocytosine Tautomers

This table summarizes representative relative energy data for the primary tautomers of 5-halocytosines, illustrating the influence of the halogen substituent. Energies are typically calculated using DFT methods.

| Tautomer Form | Relative Energy (kJ/mol) vs. C1 (Cytosine) | Relative Energy (kJ/mol) vs. C1 (5-Chlorocytosine) | Relative Energy (kJ/mol) vs. C1 (5-Bromocytosine) |

| C1 (amino-oxo) | 0.00 | 0.00 | 0.00 |

| C2a (amino-hydroxy, trans) | 2.51 | 1.84 | 1.92 |

| C2b (amino-hydroxy, cis) | 10.46 | 10.08 | 10.13 |

| C3b (imino-oxo, trans) | 49.37 | 51.59 | 52.09 |

Data adapted from theoretical studies on cytosine and its 5-haloderivatives.[9] The specific values can vary based on the level of theory and solvation model used.

Electronic Landscape: Frontier Orbitals and Reactivity

The reactivity of 5-IC, particularly its susceptibility to electron attachment, is governed by its electronic structure. Key to this are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

LUMO: The energy and location of the LUMO are critical for understanding electron attachment. In halogenated pyrimidines, the LUMO often has significant σ* character localized along the carbon-halogen bond. An incoming electron can populate this anti-bonding orbital, leading to the rapid cleavage of the C-I bond.[4]

-

HOMO: The HOMO energy relates to the molecule's ability to donate electrons and is relevant in oxidative processes.

DFT calculations are routinely used to compute and visualize these orbitals, providing direct insight into the sites most susceptible to nucleophilic or electrophilic attack and predicting the molecule's behavior in redox reactions.[13]

Core Theoretical Methodologies

The theoretical investigation of 5-IC relies on a suite of computational tools. The choice of method is dictated by the desired balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for systems of this size. It offers a robust framework for calculating the electronic structure and properties of molecules.

-

Causality of Choice: DFT is chosen over simpler methods for its explicit inclusion of electron correlation effects at a manageable computational cost. This is essential for accurately describing bond energies, reaction barriers, and the subtle electronic effects of the iodine substituent. Functionals like B3LYP are widely used because they provide a reliable balance of accuracy for a broad range of chemical systems.[11]

-

Basis Sets: The choice of basis set, such as the Pople-style 6-311++G, is critical. The inclusion of polarization ( ) and diffuse (++) functions is non-negotiable for this work. Diffuse functions are vital for accurately describing the loosely bound electron in the anionic state formed during electron attachment, while polarization functions are necessary to correctly model the geometry and bonding environment, especially around the electronegative iodine and nitrogen atoms.

Modeling the Biological Milieu: Solvation Models

Reactions in the cellular environment do not occur in a vacuum. The surrounding water molecules profoundly influence stability and reactivity.

-

Implicit Solvation (PCM): The Polarizable Continuum Model (PCM) is a highly efficient method where the solvent is treated as a continuous dielectric medium.[9] This approach is excellent for capturing the bulk electrostatic effects of the solvent and is often the first choice for calculating relative tautomer stabilities in solution.

-

Explicit Solvation (QM/MM): For processes where specific hydrogen bonds are critical, a Quantum Mechanics/Molecular Mechanics (QM/MM) approach is superior.[14] Here, 5-IC and a few surrounding water molecules are treated with high-level QM, while the rest of the solvent is modeled using classical molecular mechanics. This provides a more realistic picture of specific solute-solvent interactions at the cost of increased computational time.

The Core of Reactivity: Radiosensitization via Dissociative Electron Attachment (DEA)

The central mechanism for the radiosensitizing effect of 5-IC and related compounds is Dissociative Electron Attachment (DEA).[7] This process transforms a relatively stable molecule into a highly reactive species capable of inducing lethal DNA damage.

Upon irradiation of tissue, a large number of low-energy electrons (LEEs) with kinetic energies near 0 eV are produced.[3] When a LEE is captured by a 5-IC molecule incorporated into DNA, a transient negative ion (TNI) is formed.[4] This TNI is highly unstable. The excess electron populates the σ* antibonding orbital of the C5-I bond, leading to its immediate and barrierless dissociation.[6]

The products of this dissociation are a stable iodide anion (I⁻) and a highly reactive uracil-5-yl radical (U•).[4][5] This carbon-centered radical is the ultimate damage-inducing species. It can readily abstract a hydrogen atom from a nearby deoxyribose sugar on the DNA backbone, leading to a single-strand break, which can be converted into a more lethal double-strand break.[3][7]

Application in Rational Drug Design

Theoretical studies are not merely academic; they are integral to modern drug discovery.[8] By understanding the structure-activity relationships of 5-IC, we can computationally design and screen new analogs with enhanced therapeutic properties.[15]

-

Enhancing Reactivity: Computational screening can identify modifications to the 5-IC scaffold that lower the energy of the LUMO or increase the electron affinity, potentially increasing the cross-section for DEA and making the molecule a more efficient radiosensitizer.[16]

-